molecular formula C23H17F5N4O2 B1255419 2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No. B1255419
M. Wt: 476.4 g/mol
InChI Key: BESGEGPRGYRHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide is an anilide.

Scientific Research Applications

Synthesis and Stability

  • The compound has been used in the synthesis of stable isotope-labeled antibacterial agents, such as RWJ-416457 and its metabolite. These syntheses involve complex chemical reactions, highlighting the compound's utility in developing novel antibacterial agents (Lin & Weaner, 2012).

Biological Activity and Medical Application

  • It has been synthesized as a novel compound derived from indibulin and combretastatin scaffolds, known anti-mitotic agents. The compound showed good cytotoxic activity against breast cancer cell lines, indicating its potential in cancer treatment (Saeedian Moghadam & Amini, 2018).

Chemical Properties and Reactions

  • The compound has been involved in the synthesis of various derivatives with potential anti-inflammatory activities. These syntheses highlight the versatility and reactivity of the compound in creating derivatives with potential medicinal applications (Sunder & Maleraju, 2013).

Use in Radiopharmaceuticals

  • The compound's derivatives have been used in the synthesis of radiolabeled compounds for PET imaging, illustrating its role in diagnostic imaging and potential for use in tracking biological processes in vivo (Dollé et al., 2008).

Thrombin Inhibition

  • Derivatives of the compound have shown potent thrombin inhibition, a key factor in developing anticoagulant therapies. This demonstrates its relevance in cardiovascular research and potential therapeutic applications (Lee et al., 2007).

properties

Product Name

2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

Molecular Formula

C23H17F5N4O2

Molecular Weight

476.4 g/mol

IUPAC Name

2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxopyrrolo[3,4-d]pyridazin-3-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

InChI

InChI=1S/C23H17F5N4O2/c1-11-14-8-29-32(10-18(33)30-22-20(27)16(25)7-17(26)21(22)28)23(34)19(14)12(2)31(11)9-13-5-3-4-6-15(13)24/h3-8H,9-10H2,1-2H3,(H,30,33)

InChI Key

BESGEGPRGYRHQP-UHFFFAOYSA-N

SMILES

CC1=C2C=NN(C(=O)C2=C(N1CC3=CC=CC=C3F)C)CC(=O)NC4=C(C(=CC(=C4F)F)F)F

Canonical SMILES

CC1=C2C=NN(C(=O)C2=C(N1CC3=CC=CC=C3F)C)CC(=O)NC4=C(C(=CC(=C4F)F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.